![molecular formula C22H20O7 B2951181 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690213-88-8](/img/structure/B2951181.png)

8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

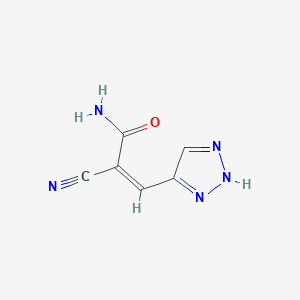

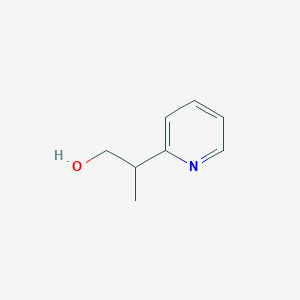

The compound “8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one” is a chemical compound with the molecular formula C20H16O5 . It has an average mass of 336.338 Da and a monoisotopic mass of 336.099762 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-2-one group, a methoxy group, and a trimethoxyphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis

The trimethoxyphenyl (TMP) group, which is part of this compound, is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This suggests that the compound could participate in a variety of chemical reactions, particularly those relevant to biological systems.Physical And Chemical Properties Analysis

The compound has a molecular formula of CHO, an average mass of 336.338 Da, and a monoisotopic mass of 336.099762 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available information.Applications De Recherche Scientifique

Anticancer Activity

This compound has shown promise in the field of oncology. Research indicates that derivatives of this molecule can inhibit the proliferation of cancer cells. For instance, a study demonstrated that a similar compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline , inhibited the growth of colorectal cancer cells, suggesting that our compound of interest may also possess anticancer properties .

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. Compounds related to 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one have been found to decrease cell mitochondrial membrane potential and induce apoptosis in cancer cells . This application is vital for developing new chemotherapeutic agents.

Cell Cycle Arrest

Another significant application is the potential to cause cell cycle arrest. The aforementioned study also found that the related compound could block the cell cycle in the G2/M phase in colorectal cells . This effect can prevent cancer cells from proliferating and is a valuable trait for anticancer drugs.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is involved in cell growth and survival, and its inhibition is a target for cancer therapy. Compounds structurally similar to our compound of interest have shown to exert cytotoxicity by inhibiting the expression of proteins related to this pathway .

Antiproliferative Activity

The antiproliferative activity is another critical application. By preventing the multiplication of cancer cells, compounds like 8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can be used to halt the progression of tumors .

Lead Compound for Drug Development

Due to its promising biological activities, this compound can serve as a lead compound for the development of new drugs. Its structure allows for modifications that could enhance its potency and pharmacokinetics, making it a valuable starting point for drug discovery .

Mécanisme D'action

Target of Action

Compounds containing the3,4,5-trimethoxyphenyl (TMP) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into thecolchicine binding site (CBS) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Compounds containing the tmp group have shown diverse bioactivity effects, indicating that they may affect multiple biochemical pathways .

Result of Action

Compounds containing the tmp group have displayed notable anti-cancer effects , suggesting that this compound might have similar effects.

Propriétés

IUPAC Name |

8-methoxy-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-25-17-7-5-6-14-10-15(22(24)29-21(14)17)16(23)9-8-13-11-19(27-3)20(28-4)12-18(13)26-2/h5-12H,1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGBKSQOCJEEJU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC(=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC(=C(C=C3OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)

![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)

![1,1-Dioxo-N-[(5-phenylsulfanylfuran-2-yl)methyl]thiolan-3-amine;hydrochloride](/img/structure/B2951107.png)

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2951116.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2951119.png)